Glycyl-aspartyl-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

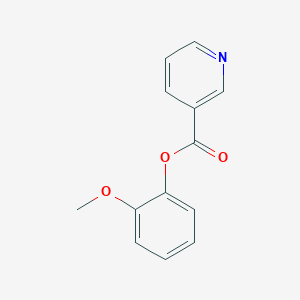

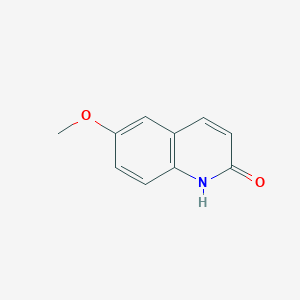

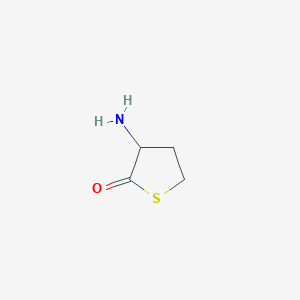

Glycyl-aspartyl-glycine, commonly referred to as RGD peptide, is a tripeptide consisting of glycine, aspartic acid, and glycine. It is a crucial component of the extracellular matrix and plays a vital role in cell adhesion, migration, and differentiation. RGD peptide has been extensively studied in the field of biomedical research due to its potential therapeutic applications in cancer, cardiovascular diseases, and tissue engineering.

Aplicaciones Científicas De Investigación

Enzymatic Activity and Structural Insights

- D-serine dehydratase : Glycyl residues are crucial for the catalytic competence of D-serine dehydratase from Escherichia coli. Glycine to aspartic acid replacements in this enzyme significantly impacts its catalytic activity, highlighting the importance of glycine-rich regions in enzymatic function (Marceau et al., 1988).

Plant Cell Growth and Development

- Soybean root cell growth : In soybean root cells, a synthetic peptide containing Glycyl-Aspartyl-Glycine showed enhanced growth rates and altered cell wall/plasma membrane interactions. This indicates a potential application of glycyl-aspartyl-glycine in plant biology and growth regulation (Schindler et al., 1989).

Chemical and Physical Properties

- Complexation and Extraction : Protonated peptides, including glycyl-aspartic acid, demonstrate good extractability by crown ethers, indicating their potential in separation and extraction processes (Buschmann & Mutihac, 2002).

- Interaction with Dimethyltin(IV) cations : Glycyl-aspartic acid shows specific coordination behaviors with dimethyltin(IV) cations, forming stable complexes, which could be significant in understanding metal-peptide interactions (Jancsó et al., 2000).

Potential in Drug Design and Therapeutics

- Integrin GP IIb/IIIa antagonists : Glycyl-aspartyl-glycine is a part of arginyl-glycyl-α-aspartyl sequences in matrix proteins, important in the design of new therapeutics targeting cell surface glycoprotein receptors (Abo-Ghalia et al., 2003).

Neurochemical Applications

- Role in Neurotransmission : Glycine, as part of the glycyl-proline dipeptide, affects the metabolism of neuroactive amino acids and energy turnover in the brain, indicating its importance in neurological studies (Bashun et al., 2013).

Propiedades

Número CAS |

13433-19-7 |

|---|---|

Nombre del producto |

Glycyl-aspartyl-glycine |

Fórmula molecular |

C8H13N3O6 |

Peso molecular |

247.21 g/mol |

Nombre IUPAC |

(3S)-3-amino-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H13N3O6/c9-4(1-6(13)14)8(17)11-2-5(12)10-3-7(15)16/h4H,1-3,9H2,(H,10,12)(H,11,17)(H,13,14)(H,15,16)/t4-/m0/s1 |

Clave InChI |

OMMIEVATLAGRCK-BYPYZUCNSA-N |

SMILES isomérico |

C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |

SMILES |

C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |

SMILES canónico |

C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |

Otros números CAS |

13433-19-7 |

Secuencia |

DGG |

Sinónimos |

Gly-Asp-Gly glycyl-aspartyl-glycine glycyl-aspartyl-glycine, (beta-Asp)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)